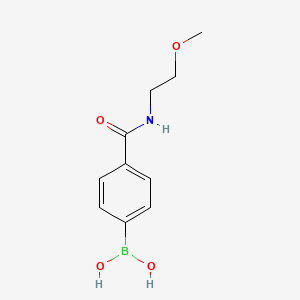

4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Description

The exact mass of the compound 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-Methoxyethylcarbamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethylcarbamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-methoxyethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-16-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGVHOKYRIQQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657283 | |

| Record name | {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850589-34-3 | |

| Record name | B-[4-[[(2-Methoxyethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-Methoxyethylcarbamoyl)phenylboronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methoxyethylcarbamoyl)phenylboronic acid is a specialized boric acid derivative with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a methoxyethylcarbamoyl side chain, offer distinct advantages in terms of solubility, reactivity, and opportunities for molecular recognition. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its current and potential applications, particularly as a key building block in the development of novel therapeutics and advanced materials.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The versatility of the boronic acid group allows for a wide range of chemical transformations, making it a valuable functional handle in multi-step syntheses.

The strategic placement of substituents on the phenyl ring can dramatically influence the physical and chemical properties of the boronic acid. These modifications can alter reactivity, solubility, and introduce new functionalities for further chemical elaboration or for specific interactions with biological targets. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid exemplifies this principle, where the carbamoyl group not only modifies its electronic properties but also introduces a potential site for hydrogen bonding and improves solubility in organic solvents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 850589-34-3 | [1] |

| Molecular Formula | C₁₀H₁₄BNO₄ | [1] |

| Molecular Weight | 223.03 g/mol | [1] |

| Appearance | White to off-white solid | General supplier data |

| Melting Point | 120-124 °C | General supplier data |

| Solubility | Soluble in methanol and other polar organic solvents | General supplier data |

Synthesis of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

The synthesis of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid can be efficiently achieved through a two-step process starting from the commercially available 4-carboxyphenylboronic acid. The first step involves the protection of the boronic acid moiety as a pinacol ester, followed by an amide coupling reaction with 2-methoxyethylamine. The final step is the deprotection of the pinacol ester to yield the target boronic acid.

Synthesis Pathway Overview

Caption: Synthesis of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid.

Experimental Protocol: Synthesis of the Pinacol Ester Precursor

N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

This protocol details the amide coupling reaction, a crucial step in the synthesis.

-

Materials:

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

-

2-Methoxyethylamine

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-methoxyethylamine (1.1 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide as a solid.

-

Experimental Protocol: Deprotection to the Final Boronic Acid

4-(2-Methoxyethylcarbamoyl)phenylboronic acid

This protocol describes the hydrolysis of the pinacol ester to yield the free boronic acid.

-

Materials:

-

N-(2-methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

Dissolve the pinacol ester precursor in a mixture of acetone and 1 M HCl.

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether to remove the pinacol byproduct.

-

The aqueous layer containing the product can be used directly in subsequent reactions or lyophilized to obtain the solid boronic acid.

-

Applications in Organic Synthesis and Medicinal Chemistry

While specific, peer-reviewed applications of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid are still emerging, its structural motifs suggest a range of potential uses in drug discovery and materials science. Phenylboronic acids are instrumental in creating new pharmaceuticals, particularly in the development of boron-containing drugs for various biological targets[2].

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds[3][4]. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid can serve as a versatile building block to introduce the methoxyethylcarbamoylphenyl moiety into complex molecules.

Caption: Suzuki-Miyaura cross-coupling reaction.

The methoxyethylcarbamoyl group can influence the electronic properties of the boronic acid, potentially affecting the efficiency of the Suzuki-Miyaura coupling. Furthermore, this functional group can enhance the solubility of the resulting coupled products and provide a handle for further derivatization or for modulating the pharmacokinetic properties of a drug candidate.

Potential in Drug Discovery and Bioconjugation

The unique structure of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid makes it an attractive candidate for various applications in medicinal chemistry:

-

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, with the boronic acid moiety forming a reversible covalent bond with the catalytic serine residue. The methoxyethylcarbamoyl side chain can be tailored to interact with specific pockets within the enzyme's active site, enhancing binding affinity and selectivity.

-

Drug Delivery Systems: Phenylboronic acids can form reversible covalent bonds with diols, a property that is exploited in the development of glucose-responsive drug delivery systems for diabetes treatment[5][6]. The methoxyethylcarbamoyl group could be functionalized to attach to a polymer backbone or a nanoparticle, creating a sophisticated drug delivery vehicle.

-

Bioconjugation: The boronic acid can be used to attach the molecule to biomolecules containing diol functionalities, such as glycoproteins on cell surfaces. This allows for the targeted delivery of therapeutic agents or diagnostic probes[5]. The methoxyethylcarbamoyl side chain can also be modified to incorporate linkers for conjugation to other molecules. Phenylboronic acid-based moieties are being explored for their ability to target sialic acid residues that are overexpressed on the surface of cancer cells, opening avenues for targeted cancer therapy[7].

Safety and Handling

As with all laboratory chemicals, 4-(2-Methoxyethylcarbamoyl)phenylboronic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

4-(2-Methoxyethylcarbamoyl)phenylboronic acid is a promising and versatile building block for organic synthesis and drug discovery. Its unique combination of a reactive boronic acid moiety and a functionalized side chain provides a platform for the development of novel molecules with tailored properties. While its full potential is still being explored, the established utility of substituted phenylboronic acids in a wide range of applications suggests a bright future for this compound. Further research into its specific applications, particularly in the synthesis of biologically active compounds and the development of advanced materials, is warranted and expected to yield exciting new discoveries.

References

-

Chem-Impex. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid. Retrieved January 6, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-(Diethylcarbamoyl)phenylboronic acid. Retrieved January 6, 2026, from [Link]

-

Storgaard, M., & Ellman, J. A. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. Retrieved January 6, 2026, from [Link]

-

MySkinRecipes. (n.d.). 4-(2-Methoxyethylcarbamoyl)phenylboronic acid, pinacol ester. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved January 6, 2026, from [Link]

-

PubMed. (2019, September 24). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. Retrieved January 6, 2026, from [Link]

-

PubMed. (2025, March 3). Phenylboronic acid in targeted cancer therapy and diagnosis. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2015, November 5). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved January 6, 2026, from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid, CAS number 850589-34-3. It is intended for an audience of researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental properties, synthesis, and primary applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to facilitate its effective use in a laboratory setting.

Part 1: Core Compound Profile

Chemical and Physical Properties

4-(2-Methoxyethylcarbamoyl)phenylboronic acid is a substituted phenylboronic acid that serves as a versatile reagent in organic synthesis. Its key properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 850589-34-3 |

| Molecular Formula | C10H14BNO4 |

| Molecular Weight | 223.03 g/mol [1] |

| Appearance | White to off-white solid[1] |

| Melting Point | 120-124 °C[1] |

| Storage Temperature | Room temperature, under inert atmosphere[1] |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF. |

Synonyms for this compound include: 4-(2-Methoxyethylaminocarbonyl)benzeneboronic acid and [4-(2-Methoxyethylcarbamoyl)phenyl]boronic acid.[1]

References

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Foreword: The Imperative of Unambiguous Structural Verification

In modern medicinal chemistry and drug discovery, boronic acids and their derivatives have emerged as a privileged class of compounds.[1] Their unique electronic properties and ability to form reversible covalent bonds with diols make them invaluable as enzyme inhibitors, sensors, and versatile synthetic building blocks.[1][2][3] Phenylboronic acid-based molecules, in particular, are at the core of several approved drugs and numerous clinical candidates.[1]

The subject of this guide, 4-(2-Methoxyethylcarbamoyl)phenylboronic acid (Molecular Formula: C₁₀H₁₄BNO₄, Molecular Weight: 223.03 g/mol ), is a representative of this important class.[4] Its structure combines the key boronic acid moiety with an amide linkage and an ether, presenting multiple functional groups that are critical for its intended biological activity and physicochemical properties. The absolute certainty of its chemical structure—including connectivity, functional group integrity, and purity—is not merely an academic exercise; it is a fundamental prerequisite for advancing any research or development program. An error in structure can lead to misinterpreted biological data, wasted resources, and compromised patient safety.

Section 1: The Spectroscopic Foundation: Assembling the Pieces

The initial phase of structure elucidation relies on a suite of spectroscopic techniques that, together, act as a powerful puzzle-solving toolkit. Each method provides a unique perspective on the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of specific nuclei. For this molecule, a trio of NMR experiments is essential: ¹H, ¹³C, and the often-underutilized but critically important ¹¹B NMR.

Causality of Experimental Choice: While ¹H and ¹³C NMR map the proton and carbon framework, ¹¹B NMR provides direct, unambiguous evidence of the boronic acid functional group's integrity and hybridization state. Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, but ¹¹B is preferred due to its higher natural abundance (80.1%) and smaller quadrupole moment, resulting in sharper signals and greater sensitivity.[5][6]

Expected ¹¹B NMR Signature: The ¹¹B nucleus in a trigonal planar (sp²-hybridized) arylboronic acid typically resonates in a characteristic downfield region. Upon addition of a Lewis base or at high pH, the boron center can become tetracoordinate (sp³-hybridized), causing a significant upfield shift in the ¹¹B signal.[5][6][7] Observing a single, relatively sharp signal in the expected range for an sp² boron is a primary checkpoint for confirming the free boronic acid moiety. The cyclic anhydride of a boronic acid, a boroxine, resonates at a slightly different chemical shift, allowing for the detection of this common impurity.

Predicted NMR Data Summary

| Analysis | Predicted Chemical Shift (δ, ppm) | Rationale / Assignment |

| ¹¹B NMR | ~28 – 31 | Confirms the trigonal planar (sp²) boronic acid group. |

| ¹H NMR | ~8.2 – 8.5 (t, 1H) | Amide N-H proton; coupling to adjacent CH₂. |

| ~7.8 – 8.0 (d, 2H) | Aromatic protons ortho to the boronic acid group. | |

| ~7.7 – 7.9 (d, 2H) | Aromatic protons ortho to the carbamoyl group. | |

| ~3.6 (t, 2H) | -CH₂- group adjacent to the nitrogen atom. | |

| ~3.5 (t, 2H) | -CH₂- group adjacent to the oxygen atom. | |

| ~3.3 (s, 3H) | Methoxy (-OCH₃) protons. | |

| Broad singlet | B(OH)₂ protons; often exchange with solvent. | |

| ¹³C NMR | ~166 – 168 | Amide carbonyl carbon (C=O). |

| ~135 – 138 | Aromatic carbon attached to the carbamoyl group. | |

| ~134 – 136 | Aromatic carbons ortho to the boronic acid. | |

| ~127 – 129 | Aromatic carbons ortho to the carbamoyl group. | |

| ~130 (broad) | Aromatic carbon attached to boron (C-B); often broadened by quadrupolar relaxation of ¹¹B. | |

| ~70 – 72 | -CH₂- carbon adjacent to the oxygen atom. | |

| ~58 – 60 | Methoxy (-OCH₃) carbon. | |

| ~40 – 42 | -CH₂- carbon adjacent to the nitrogen atom. |

Protocol 1: Comprehensive NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for boronic acids and allows observation of exchangeable N-H and O-H protons). Ensure complete dissolution.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is typically a longer experiment; use an appropriate number of scans (e.g., 1024 or more) to obtain clear signals for all carbons, including the quaternary carbons.

-

¹¹B NMR Acquisition: This is a crucial, non-routine step. Use a broadband probe tuned to the ¹¹B frequency. A quartz NMR tube is recommended to avoid the broad background signal from borosilicate glass tubes.[5][6] Acquire a proton-decoupled ¹¹B spectrum. Reference the spectrum to an external standard like BF₃·OEt₂.

-

Data Processing and Interpretation: Process all spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals to confirm proton ratios. Correlate all observed signals in the ¹H, ¹³C, and ¹¹B spectra with the expected structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight, serving as a fundamental test of the compound's identity. It is a highly sensitive technique that can also reveal impurities.

Causality of Experimental Choice: Boronic acids present a unique challenge for MS analysis as they can readily undergo dehydration in the gas phase to form cyclic anhydrides (boroxines), which complicates the spectrum.[8] Therefore, a "soft" ionization technique coupled with liquid chromatography is the preferred method. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is superior as it provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

An Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to an Electrospray Ionization (ESI) source is the workhorse for this analysis.[9] ESI is a soft ionization technique that minimizes in-source fragmentation and dehydration, providing a clear signal for the molecular ion.

Expected Mass Spectrometry Data

| Ionization Mode | Ion Species | Expected m/z (Monoisotopic) | Significance |

| ESI Positive | [M+H]⁺ | 224.1088 | Protonated molecular ion. |

| ESI Positive | [M+Na]⁺ | 246.0908 | Sodium adduct, common in ESI. |

| ESI Negative | [M-H]⁻ | 222.0932 | Deprotonated molecular ion. |

Protocol 2: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 µg/mL to 1 µg/mL) in a suitable solvent mixture, such as acetonitrile and water, often with a small amount of formic acid (for positive mode) or ammonium acetate (for negative mode) to promote ionization.[9]

-

Chromatographic Separation: Inject the sample onto a UPLC system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A short, rapid gradient is typically sufficient to separate the main compound from potential impurities.

-

Mass Spectrometry Detection: Analyze the column eluent with an ESI-HRMS instrument. Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Extract the mass spectrum for the main chromatographic peak. Compare the observed accurate mass of the molecular ion with the theoretical mass calculated for the formula C₁₀H₁₄BNO₄. The mass error should be less than 5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups within the molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations.

Causality of Experimental Choice: While NMR and MS define connectivity and mass, FTIR provides direct evidence for the chemical bonds present. For this specific molecule, we are looking for the characteristic vibrations of the boronic acid (O-H and B-O), the secondary amide (N-H and C=O), and the ether (C-O) functionalities. The presence and position of these bands serve as a crucial cross-validation of the structure.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3200 - 3400 (broad) | O-H stretch | Boronic acid B(OH)₂ group, often involved in H-bonding.[10] |

| ~3300 (sharp/med) | N-H stretch | Secondary amide. |

| ~1640 - 1660 | C=O stretch (Amide I) | Amide carbonyl group. |

| ~1540 - 1560 | N-H bend (Amide II) | Secondary amide. |

| ~1350 - 1420 | B-O stretch | Boronic acid group.[10][11] |

| ~1100 - 1120 | C-O stretch | Methoxy ether group. |

Protocol 3: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Clean the ATR crystal thoroughly. Collect a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Data Interpretation: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them to the expected values to confirm the presence of all required functional groups.

Section 2: Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of NMR, MS, and FTIR provides overwhelming evidence for the proposed structure, single-crystal X-ray diffraction (XRD) stands alone as the definitive, "gold standard" method. It provides an unambiguous 3D map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom and the exact bond lengths and angles.

Causality of Experimental Choice: XRD is employed when absolute certainty is required, for patent applications, regulatory submissions, or to understand solid-state packing and intermolecular interactions. For phenylboronic acids, XRD is particularly insightful as it reveals how the molecules arrange themselves through hydrogen bonding. Phenylboronic acid itself is known to form centrosymmetric dimers in the solid state via a pair of O-H···O hydrogen bonds between the boronic acid groups.[12][13] It is highly probable that 4-(2-Methoxyethylcarbamoyl)phenylboronic acid will exhibit a similar or related hydrogen-bonding network.

dot

Caption: Expected H-bonded dimer of boronic acid molecules.

Protocol 4: Crystal Growth and X-ray Diffraction

-

Crystal Growth (Slow Evaporation): This is often the most challenging step.

-

Select a suitable solvent or solvent system in which the compound has moderate solubility (e.g., ethanol, water, or a mixture).[14]

-

Prepare a saturated or near-saturated solution of the compound at room temperature or slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial. Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks in a vibration-free environment.

-

-

Crystal Selection and Mounting: Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.[14] Mount the crystal on a goniometer head.

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Cool the crystal under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.[14] Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other computational techniques to generate an initial model of the atomic positions. Refine this model against the experimental data until the calculated and observed diffraction patterns match closely.

-

Validation: The final refined structure should have low R-factors (a measure of agreement) and chemically sensible bond lengths and angles, providing definitive proof of the molecular structure.

Section 3: An Integrated Workflow for Structure Elucidation

No single technique should be used in isolation. The power of this analytical approach lies in the synthesis of complementary data from orthogonal methods. The workflow below illustrates the logical progression from initial screening to absolute confirmation.

dot

Caption: Integrated workflow for structure elucidation.

This self-validating system ensures that the molecular formula (from MS), the atomic connectivity and key functional groups (from NMR), and the presence of those functional groups (from FTIR) are all in agreement before proceeding. X-ray crystallography serves as the final, highest level of confirmation.

Conclusion

The structural elucidation of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is a critical process that demands a rigorous, multi-faceted analytical approach. By systematically integrating data from ¹¹B, ¹H, and ¹³C NMR, high-resolution mass spectrometry, and FTIR spectroscopy, a scientist can build an unassailable case for the proposed structure. For applications requiring absolute certainty, single-crystal X-ray diffraction provides the ultimate, definitive proof. Following the workflows and protocols outlined in this guide ensures not only the correct identification of the molecule but also upholds the principles of scientific integrity and trustworthiness that are paramount in research and drug development.

References

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). ACS Publications. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. [Link]

-

High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. (n.d.). Waters Corporation. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

-

Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. (n.d.). ACS Publications. [Link]

-

¹¹B NMR Chemical Shifts. (n.d.). San Diego State University. [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.). ResearchGate. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link]

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010). ACS Publications. [Link]

-

¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. (n.d.). J-Stage. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). (n.d.). ResearchGate. [Link]

-

FTIR spectrum of boric acid. (n.d.). ResearchGate. [Link]

-

Crystal and molecular structure of phenylboronic acid, C₆H₅B(OH)₂. (1977). Canadian Journal of Chemistry. [Link]

-

Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. (2024). PubMed. [Link]

-

Phenylboronic acid - Optional[¹H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. (n.d.). ResearchGate. [Link]

-

Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. (2008). AIP Publishing. [Link]

-

ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. (2003). Semantic Scholar. [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). SciSpace. [Link]

-

Crystal and molecular structure of phenylboronic acid, C₆H₅B(OH)₂. (n.d.). DeepDyve. [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

-

Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (n.d.). PubMed. [Link]

-

ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications. (2010). ResearchGate. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. [Link]

-

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. (n.d.). PubChem. [Link]

-

Phenylboronic Acid. (n.d.). PubChem. [Link]

-

4-(2-Methoxyethylcarbamoyl)phenylboronic acid. (n.d.). Arctom Scientific. [Link]

-

Phenylboronic Acid-polymers for Biomedical Applications. (n.d.). PubMed. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). National Institutes of Health. [Link]

-

Design and discovery of boronic acid drugs. (2020). PubMed. [Link]

-

Phenylboronic acid-modified nanoparticles for cancer treatment. (n.d.). Royal Society of Chemistry. [Link]

-

Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. (2024). Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. arctomsci.com [arctomsci.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Phoenix Molecule: A Technical Guide to the Discovery and Ascendant History of Phenylboronic Acid Derivatives in Drug Development

Foreword: The Unassuming Radical with Revolutionary Potential

In the vast lexicon of organic chemistry, few functional groups have undergone as dramatic a renaissance as the boronic acid moiety. For decades, phenylboronic acid and its derivatives were largely relegated to the realm of synthetic curiosities and specialized cross-coupling reactions. Yet, from these humble beginnings, a "phoenix molecule" has arisen, demonstrating remarkable versatility and therapeutic potential that is reshaping modern drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, charting the journey of phenylboronic acid derivatives from their initial discovery to their current status as critical components in cutting-edge therapeutics. We will delve into the fundamental chemistry, the evolution of their synthesis, their diverse and profound biological activities, and the practical methodologies that underpin their application in the laboratory.

I. Genesis and Early Synthetic Endeavors: A Century of Gestation

The story of phenylboronic acid begins in 1880, a time when the foundations of modern organic chemistry were still being laid. In a sealed tube, heating diphenylmercury with boron trichloride to temperatures between 180°C and 200°C, Michaelis and Becker first synthesized benzeneboronyl dichloride, which readily hydrolyzed to form phenylboronic acid[1]. This initial synthesis, while groundbreaking, was far from practical, relying on hazardous materials and harsh conditions.

For much of the following century, the development of more accessible synthetic routes was slow. A significant step forward came with the advent of organometallic chemistry. The reaction of a Grignard reagent, phenylmagnesium bromide, with a borate ester like trimethyl borate, followed by hydrolysis, became a common method for preparing phenylboronic acid[1][2]. While a substantial improvement, this method often suffered from low yields[3]. An alternative approach using phenyllithium and a borate ester also emerged, though it too was plagued by modest yields[1].

These early methods, while foundational, presented significant limitations for the broader application of phenylboronic acids. The use of highly reactive organometallic reagents restricted the presence of many functional groups on the phenyl ring, thereby limiting the diversity of derivatives that could be readily synthesized.

II. The Synthetic Revolution: From Niche Reagent to Ubiquitous Building Block

The true ascendancy of phenylboronic acid derivatives began with the development of palladium-catalyzed cross-coupling reactions. The Nobel Prize-winning Suzuki-Miyaura coupling, first reported in 1979, transformed the landscape of organic synthesis and propelled boronic acids into the limelight[2][4][5]. This reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, offered an incredibly powerful and versatile method for forming carbon-carbon bonds[2][4][5].

The significance of the Suzuki-Miyaura reaction for phenylboronic acid chemistry cannot be overstated. It provided a mild, functional-group-tolerant, and highly efficient means of incorporating phenyl groups into complex molecules. This opened the door for medicinal chemists to synthesize vast libraries of compounds for biological screening, a crucial step in modern drug discovery[6].

The success of the Suzuki-Miyaura coupling spurred further innovation in the synthesis of phenylboronic acid derivatives themselves. The Miyaura borylation, for instance, allows for the direct borylation of aryl halides and triflates using a diboron reagent like bis(pinacolato)diboron (B2pin2) under palladium catalysis[3]. More recently, transition metal-catalyzed C-H activation has emerged as an even more atom-economical approach, enabling the direct installation of a boronic acid group onto a phenyl ring without the need for a pre-existing functional group[3].

Comparative Analysis of Key Synthetic Methodologies

| Method | Description | Advantages | Disadvantages | Key Causality for Method Choice |

| Grignard/Organolithium Reaction | Reaction of phenylmagnesium bromide or phenyllithium with a borate ester, followed by hydrolysis. | Utilizes readily available starting materials. | Low yields, poor functional group tolerance due to the high reactivity of the organometallic reagent. | Suitable for simple, non-functionalized phenylboronic acids where cost of starting materials is a primary concern. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of a phenylboronic acid with an organic halide or triflate. | High yields, excellent functional group tolerance, mild reaction conditions. | Requires a pre-synthesized boronic acid; potential for palladium contamination in the final product. | The gold standard for incorporating a phenyl group into a target molecule due to its versatility and reliability. |

| Miyaura Borylation | Palladium-catalyzed reaction of an aryl halide or triflate with a diboron reagent. | Allows for the synthesis of boronic esters from readily available aryl halides. | The cost of diboron reagents can be a limiting factor[3]. | Chosen when the corresponding aryl halide is more accessible or cheaper than the boronic acid. |

| C-H Borylation | Direct, transition metal-catalyzed installation of a boryl group onto an aromatic C-H bond. | High atom economy, avoids the need for pre-functionalized starting materials. | Often requires specific directing groups for regioselectivity; catalyst optimization can be challenging. | Ideal for late-stage functionalization of complex molecules and for exploring structure-activity relationships by modifying different positions on the phenyl ring. |

III. The Dawn of a Therapeutic Era: Phenylboronic Acids in Medicinal Chemistry

The unique chemical properties of the boronic acid group—specifically, the empty p-orbital on the boron atom—make it a mild Lewis acid capable of forming reversible covalent bonds with nucleophiles, particularly diols[1]. This reactivity is the cornerstone of the diverse biological applications of phenylboronic acid derivatives.

A pivotal moment in the history of boronic acids in medicine was the FDA approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma[7][8]. Bortezomib, a dipeptidyl boronic acid, is a potent and selective inhibitor of the 26S proteasome, a cellular machine responsible for degrading damaged or unwanted proteins[7][9]. The boronic acid "warhead" of bortezomib forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the active site of the proteasome, effectively shutting down its proteolytic activity[8]. This disruption of protein homeostasis is particularly toxic to rapidly dividing cancer cells, leading to apoptosis[8].

The success of bortezomib ignited a surge of interest in boronic acids as a privileged scaffold in drug design. This led to the development and approval of other boronic acid-based drugs, including ixazomib (Ninlaro®) , another proteasome inhibitor for multiple myeloma, and vaborbactam (Vabomere®) , a β-lactamase inhibitor used to combat antibiotic resistance[7][10].

Mechanism of Proteasome Inhibition by Bortezomib

Caption: Covalent inhibition of the proteasome by bortezomib.

IV. Expanding Horizons: Diverse Applications in Drug Development

Beyond proteasome inhibition, the unique properties of phenylboronic acids have been harnessed for a wide array of therapeutic and diagnostic applications.

Glucose Sensing and Diabetes Management

The ability of phenylboronic acids to reversibly bind to cis-1,2- and -1,3-diols forms the basis of their use in glucose sensing[1]. Glucose, being a polyol, can form a cyclic boronate ester with phenylboronic acid. This interaction has been exploited to develop glucose-responsive materials for the controlled release of insulin[1][11]. For instance, insulin can be encapsulated within a polymer matrix functionalized with phenylboronic acid. In the presence of high glucose concentrations, the glucose competes with the polymer's diol groups for binding to the boronic acid, leading to a change in the polymer's structure and the release of insulin.

Targeted Cancer Therapy

Cancer cells often overexpress sialic acids on their surfaces, which contain cis-diol functionalities. This has led to the development of phenylboronic acid-functionalized drug delivery systems for targeted cancer therapy[12]. Nanoparticles decorated with phenylboronic acid can selectively bind to cancer cells, leading to enhanced drug accumulation at the tumor site and reduced off-target toxicity[12].

Enzyme Inhibition Beyond the Proteasome

The success of bortezomib has inspired the development of boronic acid-based inhibitors for other classes of enzymes, including:

-

Serine Proteases: Boronic acids can mimic the tetrahedral transition state of peptide bond hydrolysis, making them effective inhibitors of serine proteases involved in various diseases[13].

-

β-Lactamases: As seen with vaborbactam, boronic acids can inhibit β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics[10][14]. The boronic acid forms a covalent adduct with the active site serine of the β-lactamase, restoring the efficacy of the antibiotic[15][16].

-

Histone Deacetylases (HDACs): Some boronic acid derivatives have shown promise as HDAC inhibitors, another important target in cancer therapy[13].

V. Experimental Protocols: A Practical Guide

To bridge the gap between theory and practice, this section provides detailed, step-by-step methodologies for a key synthetic reaction and a critical biological assay.

Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with phenylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

-

Triphenylphosphine (PPh3) (0.08 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Nitrogen or argon atmosphere

Procedure:

-

To a round-bottom flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), PPh3 (0.08 mmol), and K2CO3 (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add toluene (5 mL) and water (1 mL) to the flask.

-

Stir the reaction mixture vigorously and heat to reflux (approximately 110°C) for 4-12 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature.

-

Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(OAc)2 is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) catalyst.

-

Ligand: Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Base: Potassium carbonate is a mild base that is required for the transmetalation step of the catalytic cycle.

-

Solvent System: The biphasic toluene/water system is effective for many Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the Pd(0) catalyst.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: In Vitro 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome and to evaluate the inhibitory potential of a phenylboronic acid derivative.

Materials:

-

Purified human 20S proteasome

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

-

Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Test compound (e.g., a phenylboronic acid derivative) dissolved in DMSO

-

Bortezomib (positive control)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Suc-LLVY-AMC in DMSO.

-

Prepare serial dilutions of the test compound and bortezomib in DMSO.

-

On the day of the experiment, dilute the 20S proteasome and the substrate to their final working concentrations in pre-warmed assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 2 µL of the test compound, bortezomib, or DMSO (vehicle control) to the appropriate wells.

-

Add 88 µL of the diluted 20S proteasome solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the diluted Suc-LLVY-AMC substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validating System:

-

Positive Control: Bortezomib, a known potent proteasome inhibitor, is included to ensure the assay is performing correctly.

-

Vehicle Control: DMSO is used as a control to account for any effects of the solvent on the enzyme activity.

-

Substrate Control: Wells containing only the substrate and assay buffer are included to measure background fluorescence.

-

Enzyme Control: Wells containing the enzyme and assay buffer but no substrate are included to measure background fluorescence from the enzyme preparation.

VI. Challenges and Future Directions: The Next Generation of Boronic Acid Therapeutics

Despite their remarkable success, the development of phenylboronic acid-based drugs is not without its challenges.

-

Metabolic Stability: The carbon-boron bond can be susceptible to oxidative cleavage in vivo, leading to rapid metabolism and reduced bioavailability[17][18][19]. Strategies to improve metabolic stability include the introduction of electron-withdrawing groups on the phenyl ring or the use of more stable boronic acid surrogates like benzoxaboroles[7].

-

Off-Target Effects: The ability of boronic acids to interact with a wide range of biological nucleophiles can lead to off-target effects. Careful design of the molecule to enhance selectivity for the intended target is crucial.

-

Purification and Characterization: The purification of polar boronic acids can be challenging. Techniques such as recrystallization, specialized column chromatography (e.g., C18), or the formation of crystalline adducts (e.g., with diethanolamine) are often employed[6][20][21].

The future of phenylboronic acid derivatives in medicine is bright. Research is focused on developing next-generation compounds with improved metabolic stability, enhanced target selectivity, and novel mechanisms of action. The exploration of boronic acids in areas such as targeted protein degradation (PROTACs) and as components of sophisticated drug delivery systems holds immense promise for the treatment of a wide range of diseases.

VII. Conclusion: A Privileged Scaffold with a Lasting Legacy

From a laboratory curiosity to a cornerstone of modern medicinal chemistry, the journey of phenylboronic acid derivatives is a testament to the power of fundamental research and the relentless pursuit of therapeutic innovation. The unique reactivity of the boronic acid group has provided a versatile platform for the development of a new generation of drugs that have had a profound impact on human health. As our understanding of the chemistry and biology of these remarkable compounds continues to grow, there is no doubt that the phoenix molecule will continue to rise, offering new hope for patients and new frontiers for scientific discovery.

References

- Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280.

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

- El-Gamal, M. I., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Zheng, Y., et al. (2026). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online.

- El-Gamal, M. I., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online.

- Fosgerau, K., & Hoffmann, T. (2015). A brief overview of recent advances in the applications of boronic acids relevant to glycomics. Journal of Glycomics & Lipidomics, 4(2).

- Al-Rawashdeh, A. I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(23), 8349.

- Al-Ogaidi, I., & Li, J. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2216-2236.

- Xu, L., et al. (2016). Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose.

- Verdoes, M., et al. (2015). Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure. Cell Reports, 11(8), 1265-1275.

- D'Atri, V., et al. (2021).

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Boston Biochem. (n.d.). 20S Proteasome Assay Kit (SDS Activation Format). Retrieved from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

- Zhang, Y., et al. (2021). Phenylboronic acid in targeted cancer therapy and diagnosis. Journal of Cancer, 12(11), 3299–3312.

- de Sousa, F. T. A., et al. (2020).

- Zhang, Y., et al. (2016). Phenylboronic acid modified solid-phase extraction column: Preparation, characterization and application to the analysis of amino acids in sepia capsule by removing the maltose.

- De Cesco, S., et al. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 25(23), 5585.

- Al-Rawashdeh, A. I., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- de Sousa, F. T. A., et al. (2020).

-

Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

- Li, Y., et al. (2023). Preparation of phenylboronic acid based hypercrosslinked polymers for effective adsorption of chlorophenols.

-

Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

- Verdoes, M., et al. (2015). Bortezomib Inhibits Open Configurations of the 20S Proteasome.

- Wang, Q., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(VI) and reducing to Cr(III). RSC Advances, 13(24), 16347-16356.

- Cahill, S. M., et al. (2015). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 24(7), 1144-1153.

- Cahill, S. M., et al. (2014). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. Antimicrobial Agents and Chemotherapy, 58(10), 6034-6041.

-

Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

- Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477.

- Villamil, V., et al. (2023). Boronic acid transition state inhibitors, such as SBL and MBL...

-

New England Drug Metabolism Discussion Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

- Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449.

- Kumar, S., & S, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.

Sources

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. reddit.com [reddit.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.kr]

- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry | MDPI [mdpi.com]

- 15. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 18. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phenylboronic acid modified solid-phase extraction column: Preparation, characterization, and application to the analysis of amino acids in sepia capsule by removing the maltose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Molecular weight and formula of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

An In-Depth Technical Guide to 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid

This guide provides a comprehensive technical overview of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, applications, and detailed experimental protocols, grounding all information in established scientific principles.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational pillars in modern medicinal chemistry and organic synthesis. Their utility stems from two key chemical characteristics: their role as versatile coupling partners in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, and the unique ability of the boronic acid moiety to form reversible covalent bonds with diols.[1][2] This latter property is of particular interest in drug design, enabling the targeting of serine and threonine residues in enzyme active sites or the recognition of saccharides like sialic acids, which are often overexpressed on cancer cells.[3][4][5]

The compound 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is a rationally designed bifunctional molecule. The phenylboronic acid group serves as a reactive handle for synthetic elaboration or biological recognition, while the N-substituted carbamoyl moiety at the para position allows for fine-tuning of physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability. This strategic substitution makes it a valuable building block for creating complex molecular architectures and novel therapeutic agents.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's properties is critical for its effective application in research and development. This section details the key identifiers and physicochemical data for 4-(2-Methoxyethylcarbamoyl)phenylboronic acid.

Chemical Identity

-

IUPAC Name: (4-{[ (2-methoxyethyl)amino]carbonyl}phenyl)boronic acid

-

Synonyms: 4-(2-Methoxyethylcarbamoyl)benzeneboronic acid

-

Chemical Formula: C₁₀H₁₄BNO₄

-

Molecular Weight: 223.03 g/mol

-

CAS Number: 1073353-60-2 (for the pinacol ester)

Note: The free boronic acid is often generated in situ or used directly, while the pinacol ester is a common, more stable form for storage and handling.[6]

Physicochemical Data Summary

The following table summarizes the essential quantitative data for the compound. These values are crucial for designing experimental conditions, including reaction solvent selection, purification methods, and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₄ | Calculated |

| Molecular Weight | 223.03 g/mol | Calculated |

| Appearance | White to off-white solid | Typical observation |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [1] |

| pKa | ~8.8 (unsubstituted phenylboronic acid) | [1] |

The pKa value is approximated from the parent phenylboronic acid; the carbamoyl substituent is expected to have a minor electronic effect.

Core Applications in Research and Development

The unique structure of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid makes it a versatile tool in several key areas of chemical and pharmaceutical science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in marketed pharmaceuticals.[9] The 4-(2-Methoxyethylcarbamoyl)phenyl group can be efficiently coupled to a wide range of aryl or heteroaryl halides and triflates, providing a straightforward route to complex molecules.[7]

Fragment-Based Drug Discovery (FBDD)

Boronic acids are increasingly used in FBDD as fragments that can form reversible covalent bonds with target proteins.[] This covalent interaction can significantly increase the affinity of a low-molecular-weight fragment, making it easier to detect binding through biophysical methods.[] The methoxyethylcarbamoyl side chain provides vectors for synthetic elaboration, allowing for the rapid optimization of initial fragment hits into potent lead compounds.

Development of Covalent Inhibitors and Probes

The ability of boronic acids to interact with serine, threonine, or lysine residues makes them attractive "warheads" for designing targeted covalent inhibitors.[3][11] This mechanism is exemplified by the FDA-approved proteasome inhibitor bortezomib.[4][11] 4-(2-Methoxyethylcarbamoyl)phenylboronic acid can serve as a starting point for developing inhibitors for serine proteases, beta-lactamases, or other enzymes with nucleophilic residues in their active sites.[4][11]

Mucoadhesive Drug Delivery Systems

Phenylboronic acid moieties can interact with the diol groups present in sialic acid, a component of mucus.[12] This interaction can be exploited to create mucoadhesive drug delivery systems that prolong the residence time of a therapeutic agent at a specific site, such as in ocular drug delivery.[12] The functional handle on this specific compound allows for its conjugation to polymers or nanogels for such applications.[13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To couple 4-(2-Methoxyethylcarbamoyl)phenylboronic acid with a model aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.

Materials and Reagents

-

4-(2-Methoxyethylcarbamoyl)phenylboronic acid (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

SPhos (Triphenylphosphine) (0.04 eq, 4 mol%)

-

Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Magnesium Sulfate (Anhydrous)

Step-by-Step Methodology

-

Reactor Setup: To a flame-dried Schlenk tube, add 4-(2-Methoxyethylcarbamoyl)phenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Causality: A flame-dried, inert atmosphere setup is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[7] K₃PO₄ is the base required to activate the boronic acid for transmetalation to the palladium center.[14]

-

-

Degassing: Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

-

Causality: This degassing step is critical to remove oxygen from the reaction vessel. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the reaction.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe.

-

Causality: Dioxane is an excellent solvent for the organic reagents. The addition of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.

-

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

-

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Causality: This step ensures the reaction has gone to completion, preventing unnecessary heating that could lead to side product formation. It serves as an in-process control for reaction success.

-

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Causality: The aqueous wash removes the inorganic base (K₃PO₄) and other water-soluble byproducts. The brine wash helps to break any emulsions and further removes water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Causality: This is a standard procedure to isolate the desired product from any unreacted starting materials, catalyst residues, and non-polar byproducts.

-

Visualization of the Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

4-(2-Methoxyethylcarbamoyl)phenylboronic acid is more than a simple chemical reagent; it is a strategically designed building block for advanced applications in drug discovery and materials science. Its bifunctional nature—a reactive boronic acid for coupling and biological recognition, and a tunable side chain for property modulation—provides chemists and pharmacologists with a powerful tool for molecular innovation. The robust and well-understood reactivity in protocols like the Suzuki-Miyaura coupling ensures its reliable performance in complex synthetic campaigns. As the demand for targeted therapies and functional materials grows, the utility of such intelligently designed boronic acids will undoubtedly continue to expand.

References

-

Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Publishing. [Link]

-

Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. National Institutes of Health (NIH). [Link]

-

[4-(methoxycarbamoyl)phenyl]boronic Acid. PubChem. [Link]

-

4-Methoxycarbonylphenylboronic acid. PubChem. [Link]

-

(4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. PubChem. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

4-(Diethylcarbamoyl)phenylboronic Acid. PubChem. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Metal Catalyzed Suzuki-Miyaura Cross-Coupling. ResearchGate. [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. PubMed. [Link]

-

Phenylboronic acid functionalized methylcellulose based nanogels as mucoadhesive ocular drug delivery system. Frontiers. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Phenylboronic acid functionalized methylcellulose based nanogels as mucoadhesive ocular drug delivery system [internal-frontiersin.org]

- 13. japsonline.com [japsonline.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Boronic Acid Moiety: A Reversible Covalent Warhead Forging a New Path in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Boronic acids and their derivatives have emerged from the realm of synthetic organic chemistry to become a validated and increasingly influential pharmacophore in modern drug discovery.[1][2][3] Their unique electronic structure, characterized by an electron-deficient boron atom, imparts a remarkable ability to form reversible covalent bonds with biological nucleophiles, a feature that has been masterfully exploited in the design of potent and selective therapeutics.[4][5] This guide provides a comprehensive technical overview of boronic acids in medicinal chemistry, delving into their fundamental properties, mechanisms of action, and strategic applications. We will explore the causality behind key experimental choices in their synthesis and evaluation, present self-validating protocols for their use, and discuss the challenges and future directions of this versatile class of compounds.

The Boronic Acid Functional Group: Structure, Properties, and Reactivity

A boronic acid is an organoboron compound featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups (R-B(OH)₂).[4][6] This seemingly simple arrangement confers a unique set of physicochemical properties that are central to their utility in medicinal chemistry.

Electronic Structure and Lewis Acidity